4-Bromo-3-chlorocinnamic acid

Description

IUPAC Nomenclature and Molecular Formula Analysis

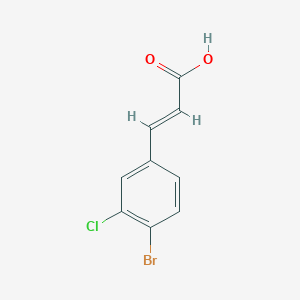

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 3-(4-bromo-3-chlorophenyl)prop-2-enoic acid, which precisely describes the structural arrangement of functional groups. The compound exists primarily in its E-configuration, leading to the more specific designation (2E)-3-(4-bromo-3-chlorophenyl)prop-2-enoic acid. This nomenclature system clearly indicates the presence of a phenyl ring substituted with bromine at position 4 and chlorine at position 3, connected to a prop-2-enoic acid moiety through a double bond in the trans configuration.

The molecular formula C9H6BrClO2 reveals the precise atomic composition, with a molecular weight of 261.50 grams per mole. This formula demonstrates the compact nature of the molecule while accommodating two heavy halogen atoms that significantly influence the compound's properties. The presence of both bromine and chlorine atoms contributes substantially to the molecular weight, with these halogens representing approximately 43% of the total molecular mass. The chemical structure can be represented through various notation systems, including the Standard International Chemical Identifier (InChI): InChI=1S/C9H6BrClO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+.

The Simplified Molecular Input Line Entry System representation C1=CC(=C(C=C1/C=C/C(=O)O)Cl)Br provides a linear notation that captures the stereochemistry of the double bond. Multiple Chemical Abstracts Service registry numbers exist for this compound, including 790681-97-9 and 1022081-97-5, reflecting different registration entries for the same molecular entity. The International Chemical Identifier Key TZPKGXJKJIOUNI-DUXPYHPUSA-N serves as a unique identifier for this specific stereoisomer.

Crystal Structure and Conformational Isomerism

The conformational behavior of this compound is primarily governed by the geometry around the C=C double bond in the propenoic acid side chain. The compound predominantly exists in the E-configuration, where the carboxylic acid group and the substituted phenyl ring are positioned on opposite sides of the double bond. This trans arrangement minimizes steric interactions between the bulky aromatic system and the carboxyl functionality, representing the thermodynamically favored conformation. The E-isomer demonstrates enhanced stability compared to its Z-counterpart due to reduced steric hindrance and optimal orbital overlap.

The crystal structure considerations must account for the significant steric bulk introduced by the bromine atom at the para position and the chlorine atom at the meta position. These halogen substituents create distinct electronic and steric environments that influence intermolecular packing arrangements in the solid state. The bromine atom, being larger than chlorine, occupies more space and creates asymmetric steric effects around the phenyl ring. Computational studies suggest that the phenyl ring maintains planarity with the propenoic acid system, facilitating extended conjugation throughout the molecule.

Conformational analysis reveals that rotation around the single bond connecting the phenyl ring to the double bond system is relatively unrestricted, allowing for multiple conformational states. However, the planar arrangement maximizes conjugation between the aromatic π-system and the α,β-unsaturated carboxylic acid functionality. The presence of both electron-withdrawing halogens influences the electron density distribution across the conjugated system, affecting the preferred conformational states and crystal packing motifs.

Comparative Analysis with Related Cinnamic Acid Derivatives

Comparison with closely related cinnamic acid derivatives provides valuable insights into the structural impact of halogen substitution patterns. 3-Chlorocinnamic acid, bearing only a single chlorine substituent at the meta position, has the molecular formula C9H7ClO2 and a molecular weight of 182.60 grams per mole. This compound demonstrates the effect of removing the para-bromine substituent, resulting in a significantly lower molecular weight and altered electronic properties. The melting point of 3-chlorocinnamic acid is reported at 164°C, providing a reference point for thermal stability comparisons.

4-Bromocinnamic acid represents another important comparative compound, featuring only the para-bromine substitution without the additional chlorine atom. This compound exhibits ultraviolet-visible absorbance characteristics due to its conjugated double bond system, which is significant for photochemical applications. The presence of the bromine substituent enhances reactivity compared to unsubstituted cinnamic acid, making it useful in organic synthesis as an intermediate for pharmaceutical and agrochemical production. The compound typically appears as a solid at room temperature with solubility in organic solvents such as ethanol and acetone, but limited water solubility.

Unsubstituted cinnamic acid (trans-cinnamic acid) serves as the parent compound for this family, with the molecular formula C9H8O2 and molecular weight 148.1586 grams per mole. The Chemical Abstracts Service registry number for trans-cinnamic acid is 140-10-3, and it demonstrates the baseline properties before halogen modification. Comparative analysis reveals that halogen substitution significantly increases molecular weight, alters electronic properties, and modifies both chemical reactivity and physical characteristics such as melting point and solubility profiles.

Table 1: Comparative Properties of Cinnamic Acid Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| This compound | C9H6BrClO2 | 261.50 | 790681-97-9 | Br (para), Cl (meta) |

| 3-Chlorocinnamic acid | C9H7ClO2 | 182.60 | 1866-38-2 | Cl (meta) |

| 4-Bromocinnamic acid | C9H7BrO2 | ~227 | 50663-21-3 | Br (para) |

| trans-Cinnamic acid | C9H8O2 | 148.16 | 140-10-3 | None |

Spectroscopic Fingerprint Analysis (Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible)

Spectroscopic characterization of this compound relies on multiple analytical techniques to elucidate structural features and confirm molecular identity. Infrared spectroscopy provides crucial information about functional group presence and molecular vibrations. The carboxylic acid functionality typically exhibits characteristic absorption bands around 3000-2500 cm⁻¹ for the O-H stretch and near 1700 cm⁻¹ for the C=O stretch. The aromatic C=C stretches appear in the 1600-1500 cm⁻¹ region, while the conjugated C=C double bond of the propenoic acid system shows distinctive absorption patterns.

Table 2: Spectroscopic Characteristics Summary

| Technique | Key Features | Expected Ranges |

|---|---|---|

| Infrared | O-H stretch (acid) | 3000-2500 cm⁻¹ |

| Infrared | C=O stretch | ~1700 cm⁻¹ |

| Proton NMR | Aromatic protons | 7.5-7.8 ppm |

| Proton NMR | Vinyl protons | 6.6-7.8 ppm |

| Carbon-13 NMR | Carbonyl carbon | ~167 ppm |

| UV-Vis | λmax absorption | 250-300 nm |

Propriétés

IUPAC Name |

3-(4-bromo-3-chlorophenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClO2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPKGXJKJIOUNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801263154 | |

| Record name | 3-(4-Bromo-3-chlorophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801263154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790681-97-9 | |

| Record name | 3-(4-Bromo-3-chlorophenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=790681-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Bromo-3-chlorophenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801263154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Bromination of Cinnamic Acid

One common method involves the bromination of cinnamic acid using bromine or N-bromosuccinimide (NBS) in a suitable solvent such as acetic acid. The general reaction is as follows:

$$

\text{Cinnamic Acid} + \text{Br}_2 \rightarrow \text{4-Bromo-cinnamic Acid}

$$

- Solvent: Acetic acid or carbon tetrachloride

- Temperature: Typically requires heating to facilitate the substitution reaction

This method can yield moderate to high purity products depending on the reaction conditions and purification processes employed.

Synthesis via Diazonium Salts

Another effective approach involves the use of diazonium salts derived from polyhalogenated anilines. The process includes:

- Formation of Diazonium Salt : Reacting 4-bromo-3-chloroaniline with sodium nitrite in acidic conditions to form the diazonium salt.

- Coupling Reaction : The diazonium salt is then coupled with an acrylic acid derivative to yield this compound.

General Reaction:

$$

\text{Diazonium Salt} + \text{Acrylic Acid} \rightarrow \text{this compound}

$$

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of each preparation method for this compound:

| Method | Yield (%) | Purity Level | Reaction Time | Solvent Used |

|---|---|---|---|---|

| Bromination | Moderate | Moderate | Few hours | Acetic acid, CCl₄ |

| Diazonium Salt Coupling | High | High | Several hours | Aqueous acidic solution |

| Ionic Liquid Synthesis | High | High | Several hours | Ionic liquid |

Research Findings and Observations

Recent studies have focused on optimizing these synthetic routes to improve yield and purity further:

Optimization Techniques : Adjusting solvent choice, reaction temperature, and catalyst presence has been shown to enhance product outcomes significantly.

Characterization Methods : Common techniques for characterizing synthesized compounds include Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). For example, NMR spectra typically show characteristic peaks corresponding to the bromine and chlorine substituents, aiding in confirming the structure of this compound.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-3-chlorocinnamic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the aromatic ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups.

Applications De Recherche Scientifique

4-Bromo-3-chlorocinnamic acid is a compound with significant applications in scientific research, particularly in medicinal chemistry and material science. This article explores its diverse applications, supported by case studies and data tables that highlight its utility in various domains.

Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties. For instance, a series of synthesized compounds based on this structure were evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Some derivatives showed submicromolar activity, outperforming clinically used antibiotics like ampicillin and rifampicin .

Table 1: Antibacterial Efficacy of this compound Derivatives

| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (µM) |

|---|---|---|

| 1 | Staphylococcus aureus | < 0.5 |

| 2 | Methicillin-resistant S. aureus | < 1 |

| 3 | Escherichia coli | > 10 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that certain derivatives can inhibit the growth of cancer cell lines effectively. The lipophilicity and other physicochemical properties of these compounds correlate positively with their biological activity, suggesting that modifications to the cinnamic acid structure can enhance efficacy against cancer cells .

Synthesis and Scale-Up

The synthesis of this compound can be achieved through various methods, including bromination and chlorination of cinnamic acid derivatives. A recent study highlighted an industrial-scale synthesis method that improved yield and cost-effectiveness, making it feasible for large-scale applications in pharmaceutical manufacturing .

Table 2: Synthetic Routes for this compound

| Route | Starting Material | Yield (%) | Steps Involved |

|---|---|---|---|

| Route A | Cinnamic Acid | 70 | Bromination, Chlorination |

| Route B | 4-Chlorocinnamic Acid | 65 | Esterification, Diazotization |

Crystal Structure Studies

This compound has been utilized in studies exploring its crystal structure landscape. Doping experiments with other cinnamic acids have revealed new crystal forms, providing insights into the material's structural properties and potential applications in organic electronics .

Combinatorial Biosynthesis

In the field of synthetic biology, this compound serves as a precursor for developing novel biosynthetic pathways aimed at producing flavonoids and other bioactive compounds. The rational design of these pathways could lead to enhanced production efficiency and the discovery of new therapeutic agents .

Mécanisme D'action

The mechanism of action of 4-Bromo-3-chlorocinnamic acid involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms on the aromatic ring can influence the compound’s reactivity and binding affinity to biological targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Comparison with Benzoic Acid Derivatives

Benzoic acid derivatives, such as 3-Bromo-4-chlorobenzoic acid (CAS 42860-10-6), share a carboxylic acid group directly attached to a substituted benzene ring. Key differences include:

Research Findings : Benzoic acid derivatives like 3-Bromo-4-chlorobenzoic acid are widely used as intermediates in agrochemicals and pharmaceuticals due to their strong electron-withdrawing substituents, which enhance reactivity in Ullmann or Suzuki couplings . In contrast, cinnamic acid derivatives are preferred in photopolymerization and natural product synthesis due to their extended conjugation .

Comparison with Picolinic Acid Derivatives

Picolinic acids, such as 4-Bromo-5-methylpicolinic acid (CAS 1211526-84-9), feature a pyridine ring with a carboxylic acid group. Differences include:

Research Findings : Picolinic acids exhibit strong metal-binding capabilities, making them valuable in medicinal chemistry for treating trace metal deficiencies . Cinnamic acid derivatives, however, are more commonly explored for their antimicrobial and anti-inflammatory activities .

Comparison with Quinoline and Aniline Derivatives

Research Findings: Quinoline derivatives are pivotal in antimalarial drug development (e.g., chloroquine analogs), whereas aniline derivatives like 4-Bromo-3-chloroaniline serve as precursors for dyes and pesticides . Cinnamic acid derivatives are less explored in medicinal chemistry but are critical in materials science .

Data Tables of Key Analogs

Activité Biologique

4-Bromo-3-chlorocinnamic acid (BCCA) is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological effects, mechanisms of action, and potential therapeutic applications of BCCA, supported by data tables and case studies.

Chemical Structure and Properties

This compound is an aromatic compound characterized by the presence of bromine and chlorine substituents on the cinnamic acid backbone. Its molecular formula is , and it has a molecular weight of 251.50 g/mol. The unique arrangement of halogen atoms significantly influences its reactivity and biological interactions.

Antimicrobial Properties

BCCA exhibits notable antimicrobial activity against various pathogens. Research has shown that derivatives of cinnamic acid, including BCCA, can inhibit the growth of bacteria and fungi. For instance, a study reported that compounds related to 4-chlorocinnamic acid displayed activity against Staphylococcus aureus and other Candida species, suggesting potential applications in treating infections caused by these microorganisms .

Table 1: Antimicrobial Activity of BCCA Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| BCCA | Staphylococcus aureus | 0.5 µM |

| Methoxyethyl derivative | Candida albicans | 0.13 µM |

| Perillyl derivative | Candida glabrata | 0.024 µM |

Anticancer Properties

BCCA has also been evaluated for its anticancer potential. Studies indicate that it can induce cytotoxic effects in various cancer cell lines, with IC50 values ranging from 0.5 to 7.5 µM depending on the specific derivative and cell type tested . The mechanism appears to involve apoptosis induction and necrosis in certain cases.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In vitro studies demonstrated that BCCA derivatives significantly reduced cell viability in human cancer cell lines:

- Cell Line Tested: MCF-7 (breast cancer)

- IC50 Values:

- BCCA: 3 µM

- Chlorinated derivative: 1 µM

These findings highlight the compound's potential as a lead structure for developing new anticancer agents.

The biological activity of BCCA is attributed to its interaction with specific molecular targets within pathogens and cancer cells. The presence of bromine and chlorine enhances its binding affinity to enzymes involved in critical metabolic pathways.

- Enzyme Inhibition: BCCA may inhibit key enzymes such as tyrosinase, which is implicated in melanin production and has been targeted for cosmetic and therapeutic applications .

- Receptor Modulation: The compound may interact with cellular receptors, influencing signaling pathways related to cell proliferation and apoptosis.

Structure-Activity Relationship (SAR)

Understanding the SAR of BCCA is crucial for optimizing its biological activity. Modifications to the bromine and chlorine positions can lead to variations in potency:

- Bromine at Position 4: Enhances antimicrobial activity.

- Chlorine at Position 3: Increases cytotoxic effects against cancer cells.

Table 2: Structure-Activity Relationship Insights

| Substituent Position | Activity Type | Observed Effect |

|---|---|---|

| Position 4 (Br) | Antimicrobial | Increased potency against bacteria |

| Position 3 (Cl) | Anticancer | Enhanced cytotoxicity in cancer cells |

Q & A

Q. What computational methods predict the reactivity of this compound in novel reactions?

- Methodology : Apply DFT (B3LYP/6-311+G**) to calculate Fukui indices for electrophilic/nucleophilic sites. Molecular dynamics simulations model solvent effects. Validate predictions with experimental kinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.